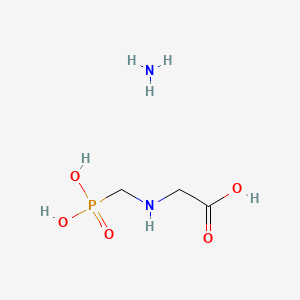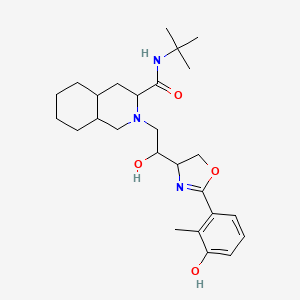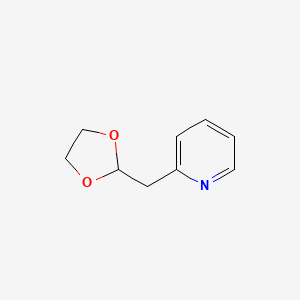
2-((1,3-Dioxolan-2-yl)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,3-Dioxolan-2-yl)methyl)pyridine is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of a pyridine ring substituted with a 1,3-dioxolane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1,3-Dioxolan-2-yl)methyl)pyridine typically involves the reaction of pyridine derivatives with 1,3-dioxolane. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the dioxolane ring from a carbonyl compound and ethylene glycol . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as toluene, with continuous removal of water to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.
化学反応の分析
Types of Reactions: 2-((1,3-Dioxolan-2-yl)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium hydride (NaH) or organolithium compounds.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in dimethylformamide (DMF) or organolithium reagents in tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-((1,3-Dioxolan-2-yl)methyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used as a ligand in coordination chemistry, aiding in the study of metal-ligand interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-((1,3-Dioxolan-2-yl)methyl)pyridine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. The pyridine nitrogen and the oxygen atoms in the dioxolane ring can coordinate with metal centers, influencing the reactivity and properties of the resulting complexes .
類似化合物との比較
2-(1,3-Dioxolan-2-yl)pyridine: Similar structure but lacks the methyl group on the dioxolane ring.
(1,3-Dioxolan-2-yl)furans: Compounds with a furan ring instead of a pyridine ring.
Uniqueness: 2-((1,3-Dioxolan-2-yl)methyl)pyridine is unique due to the presence of both a pyridine ring and a 1,3-dioxolane moiety, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
2-(1,3-dioxolan-2-ylmethyl)pyridine |
InChI |
InChI=1S/C9H11NO2/c1-2-4-10-8(3-1)7-9-11-5-6-12-9/h1-4,9H,5-7H2 |
InChIキー |
WLAQYSJLFNUZMA-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)CC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


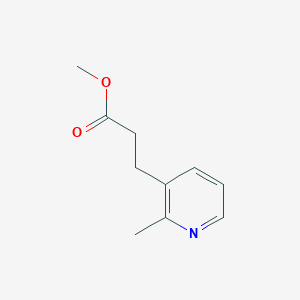
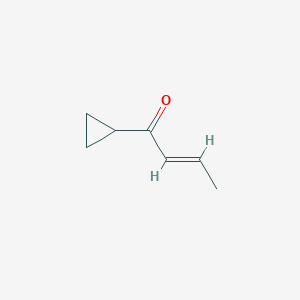
![Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12279248.png)

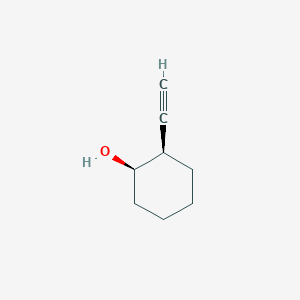


![10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid](/img/structure/B12279292.png)
![methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B12279307.png)
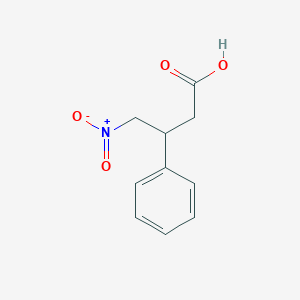
![3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12279322.png)

